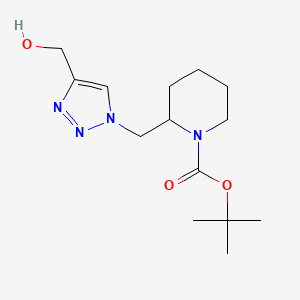

tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H24N4O3 and its molecular weight is 296.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .

Mode of Action

It is known that similar compounds act as semi-flexible linkers in protac development . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.

Pharmacokinetics

A study on similar piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (mena) from mycobacterium tuberculosis reported substantially improved pharmacokinetic parameters .

Biologische Aktivität

The compound tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name: this compound

- CAS Number: 2098074-92-9

- Molecular Formula: C14H24N4O3

- Molecular Weight: 296.37 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C14H24N4O3 |

| Molecular Weight | 296.37 g/mol |

| CAS Number | 2098074-92-9 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases and receptors involved in various cellular pathways. The presence of the triazole moiety is significant as it has been associated with diverse pharmacological effects, including antimicrobial and anticancer activities.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of piperidine derivatives, indicating that modifications to the piperidine ring and the triazole group can significantly affect potency and selectivity against specific targets. For instance, compounds with varied substituents on the triazole ring demonstrated different levels of inhibition in enzyme assays related to cancer cell proliferation .

In Vitro Studies

In vitro assays have shown that this compound exhibits promising activity against certain cancer cell lines. For example, it was found to inhibit cell growth in non-small cell lung cancer models, suggesting its potential as an anticancer agent .

Case Studies

One notable case study involved the evaluation of this compound's efficacy in inhibiting the MenA enzyme in Mycobacterium tuberculosis, which is crucial for bacterial survival under hypoxic conditions. The compound demonstrated significant inhibitory activity with an IC50 value indicating effective concentration for reducing enzyme activity by 50% .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable oral bioavailability and metabolic stability in vivo, indicating potential for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 326.35 g/mol. Its structure features a piperidine ring, a triazole moiety, and a tert-butyl group, which contribute to its unique chemical reactivity and biological activity.

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, the hydroxymethyl group in the triazole may enhance the compound's ability to interact with microbial enzymes or receptors, potentially leading to new antimicrobial agents against resistant strains .

- Anticancer Properties : The incorporation of triazole derivatives in drug design has been linked to anticancer activities. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate may have similar effects, warranting further investigation.

- Neuroprotective Effects : Some derivatives of piperidine have demonstrated neuroprotective properties in preclinical studies. The compound's structural features might confer protective effects against neurodegenerative diseases by modulating oxidative stress pathways or inhibiting neuroinflammation .

Agricultural Applications

- Fungicides : The triazole moiety is well-known for its fungicidal properties. Compounds like this compound could be explored as potential fungicides in agriculture. Their efficacy against various fungal pathogens could be evaluated through field trials .

- Herbicides : The compound's ability to interfere with plant growth processes could also be investigated for herbicidal applications. Its selective action on specific weed species while being safe for crops may provide an innovative solution for integrated pest management .

Material Science Applications

- Polymer Chemistry : The unique structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation could enhance the mechanical properties or thermal stability of polymers .

- Nanotechnology : Research into nanomaterials has revealed that compounds with triazole functionalities can act as stabilizers or capping agents in nanoparticle synthesis. This application could lead to advancements in drug delivery systems and targeted therapies .

Case Studies

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed cleavage to expose the free piperidine amine. This reaction is pivotal for further functionalization:

-

Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 2.5 hours achieves quantitative deprotection .

-

Intermediate Utility : The resulting amine participates in amide couplings or alkylation reactions for PROTAC synthesis .

Hydroxymethyl Group Functionalization

The hydroxymethyl group on the triazole ring undergoes nucleophilic substitution and Mitsunobu reactions:

Etherification via SN2 Mechanism

Mitsunobu Reaction

Reaction with tert-butyl 5-chloro-2,4-difluorobenzoate under potassium tert-butoxide/DMSO yields aryl ethers (60% yield) .

Triazole Ring Modifications

The 1,2,3-triazole moiety participates in coordination chemistry and click chemistry-derived assemblies:

-

Metal Coordination : The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺), enabling catalytic applications.

-

Click Chemistry : Serves as a product of prior azide-alkyne cycloaddition, but further triazole functionalization is limited due to its stability .

Piperidine Core Derivatization

The deprotected piperidine amine undergoes:

-

Acylation : Coupling with 2-azidoacrylic acid using PyBOP/i-Pr₂NEt forms amides for trivalent platform synthesis .

-

Alkylation : Reacts with bromoalkyl reagents to generate secondary amines for bioactivity studies .

Stability Under Synthetic Conditions

Critical stability data:

| Condition | Observation | Source |

|---|---|---|

| Acidic (pH < 3) | Boc group hydrolyzes within 2 hours | |

| Basic (pH > 10) | Hydroxymethyl group oxidizes slowly | |

| Aqueous/organic interfaces | Stable for 24 hours at room temperature |

Eigenschaften

IUPAC Name |

tert-butyl 2-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)18-7-5-4-6-12(18)9-17-8-11(10-19)15-16-17/h8,12,19H,4-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQWUKOKRANJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.